

Comparing kinase inhibition profiles of N-(6-Chloropyridazin-3-yl)acetamide analogs

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Compound of Interest

N-(6-Chloropyridazin-3yl)acetamide

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Comparative Analysis of Kinase Inhibition Profiles for Pyridazine-Based Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profiles of recently developed pyridazine-based compounds. While direct comparative data for a comprehensive series of **N-(6-Chloropyridazin-3-yl)acetamide** analogs is not readily available in the public domain, this document synthesizes findings from structurally related pyridazine derivatives to offer insights into their potential as kinase inhibitors. The information presented is intended to guide further research and development in the pursuit of novel kinase-targeted therapies.

Kinase Inhibition Profiles

The following tables summarize the kinase inhibitory activities of two distinct series of pyridazine-based analogs. These compounds have been evaluated for their ability to inhibit specific kinases, demonstrating the potential of the pyridazine scaffold in designing selective kinase inhibitors.

Table 1: Inhibition of Interleukin-2-inducible T-cell Kinase (ITK) by 3-oxo-2,3-dihydropyridazine Derivatives



Compound ID	Modification	Target Kinase	IC50 (μM)
9	3-fluorophenyl group	ITK	0.87
22	3,5-difluorophenyl and furan-2-ylmethyl groups	ITK	0.19

Data sourced from a study on novel 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.

Table 2: Inhibition of STAT3 Phosphorylation by N-(methyl-d3)pyridazine-3-carboxamide Derivatives in a Cellular Assay

Compound ID	Modification	Target Pathway	Cellular IC50 (nM)
Deucravacitinib (control)	-	STAT3 Phosphorylation	3.2
5	Benzene ring at R¹	STAT3 Phosphorylation	-
6	Pyridine ring at R¹	STAT3 Phosphorylation	-
7	Thiophene ring at R¹	STAT3 Phosphorylation	-
30	Optimized substitutions	STAT3 Phosphorylation	< 3.2

Data from a study on novel TYK2 inhibitors with an N-(methyl-d3)pyridazine-3-carboxamide skeleton.[1] Note: Specific IC50 values for compounds 5, 6, and 7 were not provided in the abstract, but compound 30 showed more excellent inhibitory potency than the positive control deucravacitinib.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors, based on established and widely used assay platforms.



Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Kinase of interest
- Kinase substrate (peptide or protein)
- ATP
- Test compounds (e.g., N-(6-Chloropyridazin-3-yl)acetamide analogs)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
- Multi-well plates (e.g., 384-well)
- Plate reader capable of measuring luminescence.

Procedure:

- Kinase Reaction Setup:
 - Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.
 - Add serially diluted test compounds to the wells of the multi-well plate.
 - Initiate the kinase reaction by adding the kinase reaction mixture to the wells.
 - Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
- ATP Depletion:



- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.[2]

ADP Detection:

- Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Incubate for 30-60 minutes at room temperature.[3]
- Data Acquisition:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to a noinhibitor control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site.

Materials:

- Kinase of interest (tagged, e.g., with GST)
- Europium-labeled anti-tag antibody (e.g., anti-GST)



- Fluorescently labeled kinase tracer (ATP-competitive)
- Test compounds
- Assay buffer
- Multi-well plates
- TR-FRET-capable plate reader.

Procedure:

- Assay Setup:
 - Add serially diluted test compounds to the wells of the assay plate.
 - Prepare a mixture of the kinase and the europium-labeled antibody in assay buffer. Add this mixture to the wells.
 - Add the fluorescent tracer to all wells to initiate the binding reaction.
- Incubation:
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding equilibrium to be reached.[4][5]
- Data Acquisition:
 - Measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the europium-labeled antibody (donor) bound to the kinase and the fluorescent tracer (acceptor) bound to the kinase's ATP pocket.
- Data Analysis:
 - In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.
 - Calculate the percentage of inhibition based on the decrease in the FRET signal.



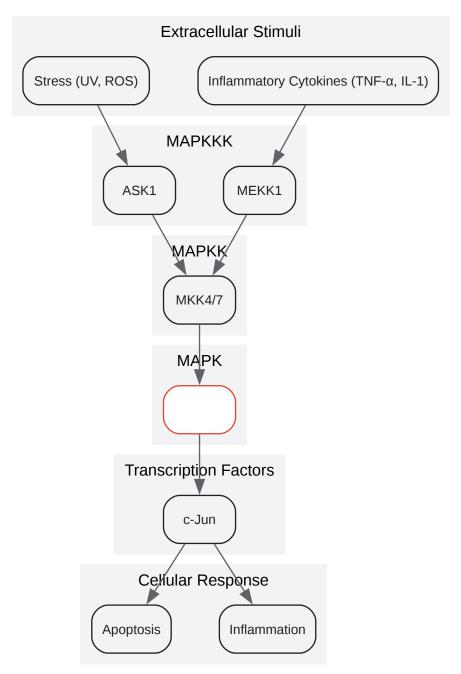
 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a key signaling pathway potentially targeted by pyridazine-based kinase inhibitors and a typical experimental workflow for their evaluation.

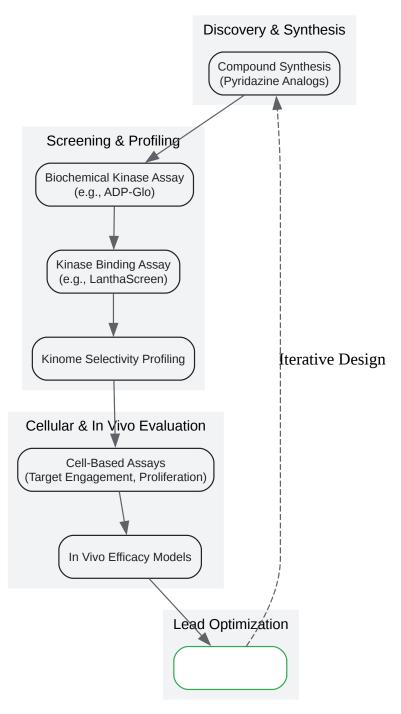


JNK Signaling Pathway





Kinase Inhibitor Evaluation Workflow



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